2,4-噁唑烷二酮

描述

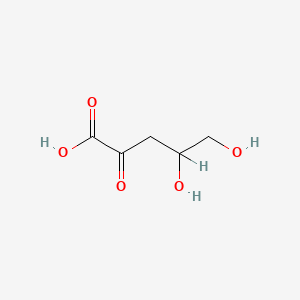

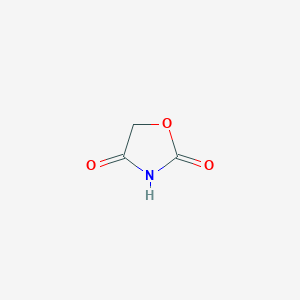

2,4-Oxazolidinedione, also known as 2,4-Oxazolidinedione, is a useful research compound. Its molecular formula is C3H3NO3 and its molecular weight is 101.06 g/mol. The purity is usually 95%.

The exact mass of the compound 2,4-Oxazolidinedione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 120350. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,4-Oxazolidinedione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Oxazolidinedione including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗生素开发

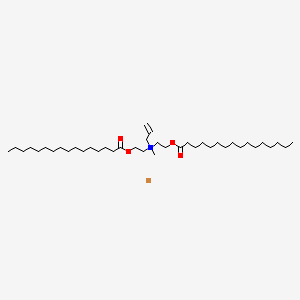

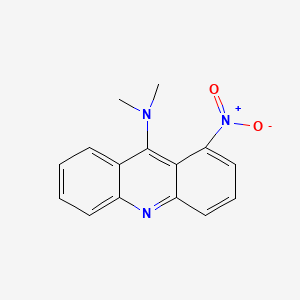

2,4-噁唑烷二酮: 衍生物是开发一类名为噁唑烷酮的新型抗生素的关键。这些化合物具有独特的作用机制,抑制细菌蛋白质合成,使其对多重耐药革兰氏阳性病原体有效。 噁唑烷酮的合成和生物活性,包括利奈唑胺和替地唑胺等知名药物,由于其高效的抗生素效率和对耐药机制的低敏感性,引起了人们的极大兴趣 {svg_1}.

二氧化碳固定

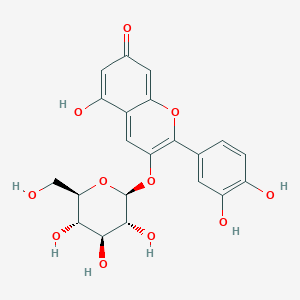

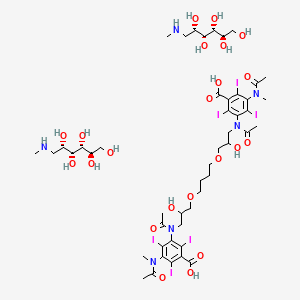

2,4-噁唑烷二酮的化学结构使其可用于二氧化碳固定反应。这些反应对于环境化学至关重要,因为它们提供了一种将温室气体CO2转化为有价值化学品的方法。 通过二氧化碳固定合成2-噁唑烷酮骨架的无溶剂条件为利用CO2和降低其大气浓度提供了一种可持续的方法 {svg_2}.

不对称合成

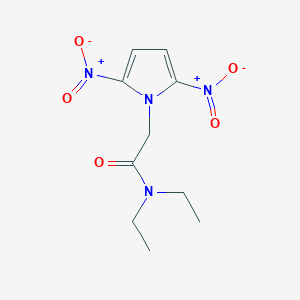

2,4-噁唑烷二酮: 用于不对称合成生产光学纯化合物。这在制药行业尤为重要,因为药物的手性会影响其疗效和安全性。 2,4-噁唑烷二酮衍生物的高度立体选择性形成确保了对映体富集药物的生产 {svg_3}.

分析化学

在分析化学中,2,4-噁唑烷二酮及其衍生物采用各种技术进行分析,例如高效液相色谱 (HPLC) 结合 UV-Vis 或质谱检测器。 这些方法对于确定噁唑烷酮在生物体液、组织、药物和天然水中的浓度至关重要,这对药代动力学和环境监测都至关重要 {svg_4}.

药物递送系统

噁唑烷酮类抗生素的水溶性差对其递送构成了挑战。该领域的研究集中在开发能够有效地将这些抗生素输送到目标部位的药物递送系统。 这包括设计可以包封药物并以受控方式释放药物的纳米颗粒和其他载体 {svg_5}.

抗生素耐药性研究

2,4-噁唑烷二酮: 衍生物是抗生素耐药性研究的前沿。 研究包括了解抗生素耐药微生物的出现和传播,开发新的抗生素疗法和疫苗,并制定负责任地使用抗生素的策略,以降低感染风险,特别是在医疗保健环境中 {svg_6}.

作用机制

Target of Action

The primary target of 2,4-Oxazolidinedione is the Voltage-dependent T-type calcium channel subunit alpha-1I . This target plays a crucial role in the central nervous system (CNS), particularly in thalamic neurons .

Mode of Action

2,4-Oxazolidinedione interacts with its target by reducing T-type calcium currents in thalamic neurons, including thalamic relay neurons . This interaction inhibits corticothalamic transmission and raises the threshold for repetitive activity in the thalamus .

Biochemical Pathways

The action of 2,4-Oxazolidinedione on thalamic neurons results in a dampening of the abnormal thalamocortical rhythmicity . This rhythmicity is proposed to underlie the 3-Hz spike-and-wave discharge seen on electroencephalogram (EEG) during absence seizures .

Pharmacokinetics

It is known that the compound is an anticonvulsant in the oxazolidinedione class

Result of Action

The molecular and cellular effects of 2,4-Oxazolidinedione’s action include a reduction in the number of absence seizures, often seen in epileptics . Absence seizures involve an interruption to consciousness where the person experiencing the seizure seems to become vacant and unresponsive for a short period of time (usually up to 30 seconds) .

未来方向

Oxazolidinones are a recent class of synthetic antibiotics active against a wide spectrum of multidrug-resistant Gram-positive bacteria . Their unique mechanism of action assures high antibiotic efficiency and low susceptibility to resistance mechanisms . The main features of oxazolidinone antibiotics licensed or under development, such as Linezolid, Sutezolid, Eperezolid, Radezolid, Contezolid, Posizolid, Tedizolid, Delpazolid and TBI-223, are being discussed . Their biological activity is carefully analyzed, together with the drug delivery systems recently developed to overcome the poor oxazolidinone water solubility .

生化分析

Biochemical Properties

2,4-Oxazolidinedione plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins. It is known to interact with cytochrome P450 isozyme 2C9, which is involved in its metabolism . The compound’s interaction with this enzyme leads to its demethylation, forming active metabolites that contribute to its anticonvulsant properties. Additionally, 2,4-Oxazolidinedione inhibits T-type calcium currents in thalamic neurons, affecting corticothalamic transmission and raising the threshold for repetitive activity in the thalamus .

Cellular Effects

2,4-Oxazolidinedione influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect thalamic neurons by reducing T-type calcium currents, which in turn dampens abnormal thalamocortical rhythmicity . This action is crucial in controlling absence seizures. The compound’s impact on gene expression and cellular metabolism is linked to its ability to modulate calcium ion channels, thereby influencing neuronal excitability and neurotransmitter release.

Molecular Mechanism

The molecular mechanism of 2,4-Oxazolidinedione involves its binding interactions with biomolecules and enzyme inhibition. The compound binds to the 23S ribosomal RNA of the 50S subunit, preventing the initiation of bacterial protein synthesis . This inhibition is crucial for its antibacterial activity. Additionally, 2,4-Oxazolidinedione’s interaction with T-type calcium channels in thalamic neurons inhibits corticothalamic transmission, raising the threshold for repetitive activity and reducing the occurrence of absence seizures .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4-Oxazolidinedione change over time. The compound’s stability and degradation are essential factors in its long-term effects on cellular function. Studies have shown that 2,4-Oxazolidinedione remains stable under standard laboratory conditions, but its degradation products can influence cellular processes . Long-term exposure to the compound has been observed to affect neuronal excitability and neurotransmitter release, highlighting its potential for sustained therapeutic effects.

Dosage Effects in Animal Models

The effects of 2,4-Oxazolidinedione vary with different dosages in animal models. At therapeutic doses, the compound effectively controls absence seizures by modulating T-type calcium currents . At higher doses, it can lead to toxic effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of precise dosing in therapeutic applications.

Metabolic Pathways

2,4-Oxazolidinedione is primarily metabolized in the liver via cytochrome P450 isozyme 2C9 . The compound undergoes demethylation to form active metabolites, which contribute to its anticonvulsant properties. These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and optimizing its therapeutic use. The interaction with cytochrome P450 enzymes also highlights potential drug-drug interactions that need to be considered in clinical settings.

Transport and Distribution

Within cells and tissues, 2,4-Oxazolidinedione is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Its distribution is influenced by factors such as lipid solubility and binding affinity to plasma proteins. These properties determine the compound’s localization and accumulation in specific tissues, impacting its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of 2,4-Oxazolidinedione affects its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with T-type calcium channels and other cellular components . Post-translational modifications and targeting signals play a role in directing the compound to specific compartments or organelles. Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic applications.

属性

IUPAC Name |

1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3NO3/c5-2-1-7-3(6)4-2/h1H2,(H,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COWNFYYYZFRNOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60894083 | |

| Record name | 2,4-Oxazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60894083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2346-26-1, 12770-97-7 | |

| Record name | 2,4-Oxazolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2346-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Oxazolidenedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002346261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxazolidinedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012770977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Oxazolidinedione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120350 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Oxazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60894083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-oxazolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-OXAZOLIDENEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R22D15229R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Do all 2,4-oxazolidinediones exhibit anticonvulsant activity?

A: While many 2,4-oxazolidinediones display anticonvulsant activity, this property is not universal within the class. Structural modifications, particularly at the N3 and C5 positions, significantly influence both the potency and mechanism of action [, , ]. For instance, N3-alkylation of hydantoins, a closely related class of compounds, was found to dramatically decrease sodium channel binding affinity [].

Q2: Do 2,4-oxazolidinediones interact with targets other than sodium channels?

A: Yes, research has shown that 3-unsubstituted 2,4-oxazolidinediones can bind to the zinc metalloenzyme carbonic anhydrase II (CA II) with low micromolar affinity []. This interaction involves the acidic ring nitrogen of the 2,4-oxazolidinedione coordinating to the active site zinc ion, along with hydrogen bonding interactions between the oxazolidinedione ring oxygen and the CA II protein backbone [].

Q3: How does the demethylation of trimethadione contribute to its anticonvulsant effects?

A: Trimethadione (3,5,5-trimethyl-2,4-oxazolidinedione), a known anticonvulsant, undergoes metabolic demethylation in the liver to produce 5,5-dimethyl-2,4-oxazolidinedione (DMO) [, ]. While trimethadione itself possesses anticonvulsant properties, research suggests that DMO, its major metabolite, also contributes to the overall anticonvulsant effect. DMO accumulates in the body upon chronic trimethadione administration, reaching levels higher than the parent drug [, ]. DMO itself exhibits anticonvulsant activity against various seizure models, suggesting that it contributes significantly to the therapeutic effect observed with trimethadione [, ].

Q4: What is the significance of 5,5-dimethyl-2,4-oxazolidinedione (DMO) in acid-base balance?

A: DMO, a weak acid, has been extensively used to study intracellular pH regulation [, , , ]. Its ability to passively diffuse across cell membranes in its non-ionized form allows researchers to estimate intracellular pH based on its distribution between intra- and extracellular compartments [, , , ]. Studies have shown that DMO administration can alter acid-base balance. In rats, high doses of DMO led to a decrease in plasma bicarbonate and chloride levels, as well as a decrease in intracellular pH of skeletal muscle []. Similar effects on plasma bicarbonate were observed in dogs []. These findings suggest that DMO can influence both extracellular and intracellular pH, potentially contributing to its anticonvulsant activity [].

Q5: What is the basic chemical structure of 2,4-oxazolidinedione?

A5: 2,4-Oxazolidinedione consists of a five-membered heterocyclic ring containing two oxygen atoms and one nitrogen atom. The ring includes a carbonyl group at positions 2 and 4, giving it the characteristic "dione" designation.

Q6: What are the molecular formula and weight of 2,4-oxazolidinedione?

A6: The molecular formula of 2,4-oxazolidinedione is C3H3NO3. Its molecular weight is 101.06 g/mol.

Q7: What spectroscopic techniques are used to characterize 2,4-oxazolidinediones?

A: Various spectroscopic methods are employed for the structural elucidation of 2,4-oxazolidinediones, including: * Nuclear Magnetic Resonance (NMR) spectroscopy: 1H NMR and 13C NMR are particularly useful in determining the stereochemistry and conformation of these compounds [, ]. * High-Performance Liquid Chromatography (HPLC): Often coupled with UV detection, HPLC is widely used to analyze and quantify 2,4-oxazolidinediones and their metabolites in biological samples [, ]. * Gas Chromatography (GC): GC, coupled with electron capture detection (ECD), enables sensitive and selective analysis of 2,4-oxazolidinediones in biological matrices after appropriate derivatization [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Methyl-10-(2,3,4,5-tetrahydroxypentyl)-8-(trifluoromethyl)benzo[g]pteridine-2,4-dione](/img/structure/B1205384.png)